![molecular formula C21H23NO2 B4918895 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline](/img/structure/B4918895.png)
8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-methyl-2-propan-2-ylphenol with ethylene oxide to form 2-(5-methyl-2-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with quinoline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-propan-2-ylphenoxy)acetamide
- 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol
- Quinoline derivatives such as chloroquine and hydroxychloroquine
Uniqueness
8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15(2)18-10-9-16(3)14-20(18)24-13-12-23-19-8-4-6-17-7-5-11-22-21(17)19/h4-11,14-15H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRHBPKTKWPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4918820.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4918826.png)
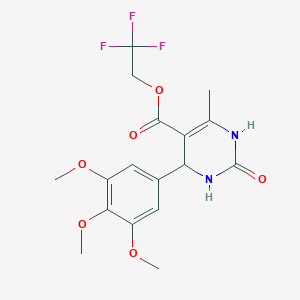
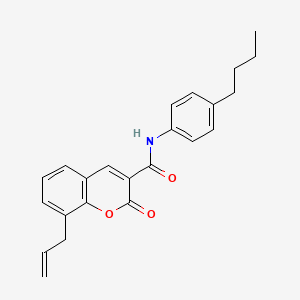
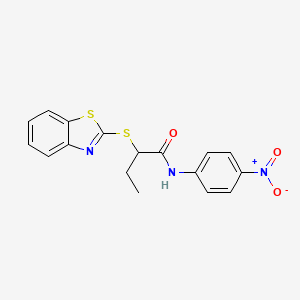
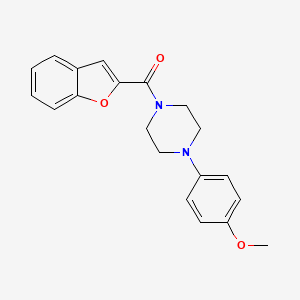
![diisopropyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4918875.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone hydrochloride](/img/structure/B4918894.png)
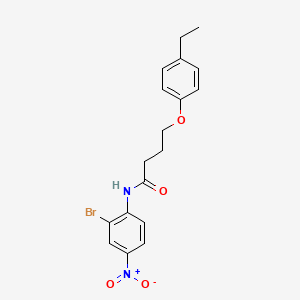

![4-{6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE](/img/structure/B4918910.png)
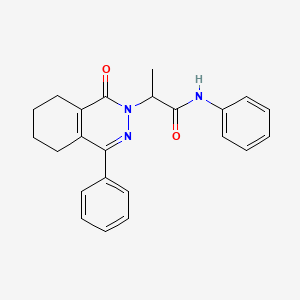
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B4918922.png)
